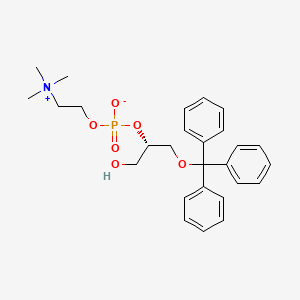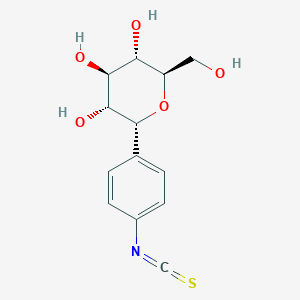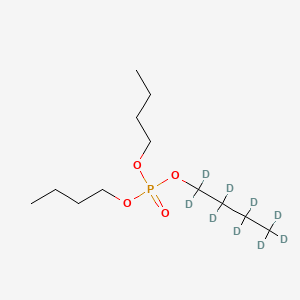![molecular formula C15H18N2O4 B13832951 2,5-Diazabicyclo[2.2.1]heptane,2-phenyl-](/img/structure/B13832951.png)
2,5-Diazabicyclo[2.2.1]heptane,2-phenyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,5-Diazabicyclo[221]heptane,2-phenyl- is a bicyclic compound that features a unique structure with two nitrogen atoms and a phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Diazabicyclo[2.2.1]heptane,2-phenyl- typically involves the transformation of hydroxy-L-proline to tritosylhydroxy-L-prolinol, followed by cyclization with benzylamine . Another method involves the epimerization-lactamization cascade of functionalized (2S,4R)-4-aminoproline methyl esters .
Industrial Production Methods
While specific industrial production methods for 2,5-Diazabicyclo[22
Chemical Reactions Analysis
Types of Reactions
2,5-Diazabicyclo[2.2.1]heptane,2-phenyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can yield different derivatives depending on the reagents used.
Substitution: The phenyl group and nitrogen atoms can participate in substitution reactions, leading to a variety of products.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions.
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted compounds with different functional groups attached to the nitrogen atoms or the phenyl ring.
Scientific Research Applications
2,5-Diazabicyclo[2.2.1]heptane,2-phenyl- has several scientific research applications:
Chemistry: Used as a catalyst in asymmetric catalysis reactions.
Medicine: Investigated for its potential use in drug development due to its unique structure and reactivity.
Mechanism of Action
The mechanism by which 2,5-Diazabicyclo[2.2.1]heptane,2-phenyl- exerts its effects involves its ability to act as a nucleophile or electrophile in various reactions. The nitrogen atoms in the bicyclic structure can participate in forming stable intermediates, facilitating various chemical transformations .
Comparison with Similar Compounds
Similar Compounds
2,7-Diazabicyclo[2.2.1]heptane: Similar structure but with different positioning of nitrogen atoms.
Prolinamide: Shares some structural features but lacks the bicyclic framework.
Harmicine: Contains a similar bicyclic structure but with different functional groups.
Uniqueness
2,5-Diazabicyclo[22
Properties
Molecular Formula |
C15H18N2O4 |
|---|---|
Molecular Weight |
290.31 g/mol |
IUPAC Name |
(Z)-but-2-enedioic acid;(1S,4S)-2-phenyl-2,5-diazabicyclo[2.2.1]heptane |
InChI |
InChI=1S/C11H14N2.C4H4O4/c1-2-4-10(5-3-1)13-8-9-6-11(13)7-12-9;5-3(6)1-2-4(7)8/h1-5,9,11-12H,6-8H2;1-2H,(H,5,6)(H,7,8)/b;2-1-/t9-,11-;/m0./s1 |
InChI Key |
GOJKSPLWGYCOMY-WWENSRCTSA-N |
Isomeric SMILES |
C1[C@H]2CN[C@@H]1CN2C3=CC=CC=C3.C(=C\C(=O)O)\C(=O)O |
Canonical SMILES |
C1C2CNC1CN2C3=CC=CC=C3.C(=CC(=O)O)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-((Z)-2-(2-Aminothiazol-4-yl)-2-((carboxymethoxy)imino)acetamido)-2-((2R)-5-methyl-7-oxo-2,4,5,7-tetrahydro-1H-furo[3,4-d][1,3]thiazin-2-yl)acetic acid](/img/structure/B13832868.png)






![1,2,5,6-Tetrahydropyrrol[3,2,1-ij]quinoline-4-on](/img/structure/B13832908.png)


![barium(2+);[(2R,3R,4S,5R)-2,3,4,5-tetrahydroxy-6-oxohexyl] phosphate;hydrate](/img/structure/B13832929.png)


![Oxazole,2-[2-(diphenylphosphino)phenyl]-4,5-dihydro-4-(1-methylethyl)-,(4S)-](/img/structure/B13832961.png)
